molecular formula C23H19ClFN3O B8720194 N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide

Cat. No. B8720194
M. Wt: 407.9 g/mol
InChI Key: MUKZWNKZCWLNMI-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide was prepared according to method B N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(chloromethyl)benzamide (0.156 g; 0.449 mmol), 5-fluoropyridin-3-ylboronic acid (0.071 g; 0.494 mmol), tetrakis(triphenylphosphine)palladium(0) (0.026 g; 0.022 mmol), sodium carbonate (0.095 g; 0.898 mmol), sodium iodide (0.204 g; 1.35 mmol), in dimethoxyethane (3 mL) and water (1 mL), irradiated in a microwave oven at 130° C. for 15 minutes. Purification by preparative TLC on silica gel (eluent 50% ethyl acetate in heptane) furnished 0.006 g (3%) of the title compound as a white solid.
Name
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(chloromethyl)benzamide
Quantity
0.156 g
Type
reactant
Reaction Step One
Quantity
0.071 g
Type
reactant
Reaction Step Two
Quantity
0.095 g
Type
reactant
Reaction Step Three
Quantity
0.204 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six
Quantity
0.026 g
Type
catalyst
Reaction Step Seven
Yield
3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][CH2:12][NH:13][C:14](=[O:23])[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:21]Cl)[CH:16]=1.[F:24][C:25]1[CH:26]=[C:27](B(O)O)[CH:28]=[N:29][CH:30]=1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[Na+]>C(COC)OC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][CH2:12][NH:13][C:14](=[O:23])[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:21][C:27]2[CH:28]=[N:29][CH:30]=[C:25]([F:24])[CH:26]=2)[CH:16]=1 |f:2.3.4,5.6,^1:52,54,73,92|

Inputs

Step One
Name
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-3-(chloromethyl)benzamide
Quantity
0.156 g
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)CCNC(C1=CC(=CC=C1)CCl)=O
Step Two
Name
Quantity
0.071 g
Type
reactant
Smiles
FC=1C=C(C=NC1)B(O)O
Step Three
Name
Quantity
0.095 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0.204 g
Type
reactant
Smiles
[I-].[Na+]
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C(OC)COC
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0.026 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-3-((5-fluoropyridin-3-yl)methyl)benzamide was prepared
CUSTOM
Type
CUSTOM
Details
Purification by preparative TLC on silica gel (eluent 50% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1)CCNC(C1=CC(=CC=C1)CC=1C=NC=C(C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.006 g
YIELD: PERCENTYIELD 3%
YIELD: CALCULATEDPERCENTYIELD 3.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.